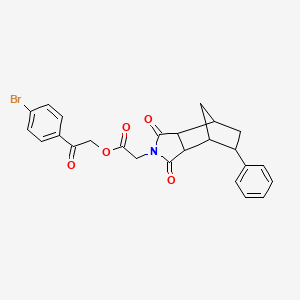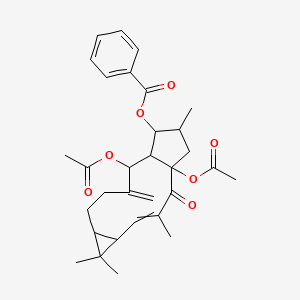![molecular formula C20H14N4OS B12463861 N-(2-Cyanophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B12463861.png)
N-(2-Cyanophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Cyanophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide: is a heterocyclic compound that features a thieno[2,3-c]pyrazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Cyanophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyanobenzylamine with 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Cyanophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.
Reduction: Reduced derivatives with functional groups such as amines.
Substitution: Substituted derivatives with various functional groups replacing the cyano group.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. It serves as a precursor for various functionalized derivatives.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways.
Medicine: N-(2-Cyanophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties .
Industry: The compound is used in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of N-(2-Cyanophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways involved in inflammation and cancer progression .
Comparación Con Compuestos Similares
- 4-Amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Uniqueness: N-(2-Cyanophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and advanced materials .
Propiedades
Fórmula molecular |
C20H14N4OS |
|---|---|
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
N-(2-cyanophenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H14N4OS/c1-13-16-11-18(19(25)22-17-10-6-5-7-14(17)12-21)26-20(16)24(23-13)15-8-3-2-4-9-15/h2-11H,1H3,(H,22,25) |
Clave InChI |
SIKGOTMCYLLDII-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=CC=C3C#N)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Chlorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463779.png)

![N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[(1R)-1-phenylethyl]glycinamide](/img/structure/B12463789.png)

![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-chlorophenyl)alaninamide](/img/structure/B12463801.png)

methanone](/img/structure/B12463828.png)
![1-Oxo-1-phenylbutan-2-yl 1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463830.png)
![1-Benzyl-3-[(dimethylamino)methylidene]piperidin-4-one](/img/structure/B12463834.png)
![N-(3-{[6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazolin-2-yl]amino}oxan-4-yl)prop-2-enamide](/img/structure/B12463835.png)
![2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B12463838.png)
![N-(4,6-dimethylpyrimidin-2-yl)-4-{[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B12463846.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(pyridin-3-ylmethyl)amino]propan-2-yl}pyridine-3-carboxamide](/img/structure/B12463849.png)
![3-[(3,5-Dichlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B12463851.png)
